Beclomethasone 11,17,21-Tripropionate

Beschreibung

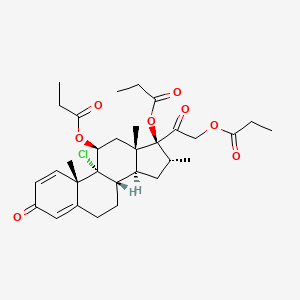

Beclomethasone 11,17,21-tripropionate (C₃₄H₄₃ClO₈, molecular weight: 639.15 g/mol) is a synthetic glucocorticoid derivative structurally related to beclomethasone dipropionate (BDP), a widely used anti-inflammatory agent in asthma and allergic rhinitis. Unlike BDP, which contains propionate esters at positions 17 and 21, the tripropionate form features additional esterification at position 11 (see Table 1) . However, clinical or preclinical studies directly evaluating its therapeutic efficacy or safety are absent in the literature. Instead, it is primarily recognized as a synthetic impurity or degradation product of BDP during manufacturing or storage .

Eigenschaften

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-10,13,16-trimethyl-3-oxo-11,17-di(propanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41ClO8/c1-7-25(35)38-17-23(34)31(40-27(37)9-3)18(4)14-22-21-11-10-19-15-20(33)12-13-28(19,5)30(21,32)24(16-29(22,31)6)39-26(36)8-2/h12-13,15,18,21-22,24H,7-11,14,16-17H2,1-6H3/t18-,21+,22+,24+,28+,29+,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQMFFOQQWEWAF-YUXIBHLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)OC(=O)CC)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)OC(=O)CC)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41ClO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Beclomethasone 11,17,21-Tripropionate is a prodrug of an active metabolite, beclomethasone 17-monopropionate (17-BMP). The primary target of 17-BMP is the glucocorticoid receptor . This receptor plays a crucial role in regulating inflammation and immune responses.

Mode of Action

Upon administration, this compound is rapidly converted into 17-BMP. 17-BMP binds to the glucocorticoid receptor with a binding affinity that is approximately 13 times that of the parent compound. This binding mediates the anti-inflammatory actions of the drug.

Biochemical Pathways

The binding of 17-BMP to the glucocorticoid receptor triggers a cascade of biochemical reactions. These reactions control the rate of protein synthesis, depress the migration of polymorphonuclear leukocytes and fibroblasts, and reverse capillary permeability and lysosomal stabilization at the cellular level. These actions help to prevent or control inflammation.

Pharmacokinetics

This compound is readily absorbed and quickly hydrolyzed by pulmonary esterases to 17-BMP during absorption. The drug has a volume of distribution of 424 L for 17-BMP. It undergoes rapid conversion to 17-BMP during absorption, followed by additional metabolism via CYP3A4 to other, less active metabolites. The primary route of excretion is via feces (~60%); less than 10% to 12% of the oral dose is excreted in urine as metabolites.

Result of Action

The result of the action of this compound is the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses. When inhaled, it is proposed that the drug remains active locally in the lung without causing significant side effects associated with systemic corticosteroids.

Biochemische Analyse

Biochemical Properties

Beclomethasone 11,17,21-Tripropionate is a prodrug that is rapidly activated by hydrolysis to the active monoester, 17 monopropionate (17-BMP), which mediates anti-inflammatory actions. 17-BMP has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 13 times that of dexamethasone.

Cellular Effects

The cellular effects of this compound are primarily due to its anti-inflammatory properties. It is proposed that this compound remains active locally in the lung without causing significant side effects associated with systemic corticosteroids.

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to 17-BMP, which acts on the glucocorticoid receptor to mediate its therapeutic action. This compound itself possesses weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration.

Metabolic Pathways

During absorption, this compound undergoes rapid and extensive hydrolysis mediated by esterases CYP3A to form beclomethasone-17-monopropionate (17-BMP), beclomethasone-21-monopropionate (21-BMP), and beclomethasone (BOH). 17-BMP is the major active metabolite with the most potent anti-inflammatory activity.

Biologische Aktivität

Beclomethasone 11,17,21-tripropionate (BDP) is a synthetic corticosteroid with significant anti-inflammatory properties, primarily utilized in the treatment of respiratory conditions such as asthma and allergic rhinitis. This article delves into its biological activity, pharmacokinetics, and clinical efficacy based on diverse research findings.

Beclomethasone functions by binding to glucocorticoid receptors (GR), leading to the suppression of inflammatory cell activation and the inhibition of various inflammatory mediators. The primary active metabolite, beclomethasone-17-monopropionate (17-BMP), exhibits a higher affinity for GR than BDP itself, enhancing its anti-inflammatory effects. The conversion from BDP to 17-BMP occurs rapidly in the lungs following inhalation, where approximately 95% undergoes presystemic hydrolysis by esterases .

Pharmacokinetics

The pharmacokinetic profile of beclomethasone tripropionate is crucial for understanding its efficacy and safety:

- Absorption : Following inhalation, BDP shows a systemic bioavailability of about 20%, with the majority converted to 17-BMP in the lungs .

- Distribution : The volume of distribution for BDP is approximately 20 L, while for 17-BMP it is significantly higher at 424 L .

- Metabolism : BDP is metabolized primarily in the lungs and liver, yielding metabolites such as 17-BMP and beclomethasone itself. The half-life of BDP is around 0.5 hours, whereas that of 17-BMP can range from 5.7 to 8.8 hours depending on the route of administration .

- Elimination : Most metabolites are excreted via feces, with less than 10% eliminated in urine .

Clinical Efficacy

Numerous studies have assessed the efficacy of beclomethasone in managing asthma and other inflammatory conditions:

- Asthma Control : A multicenter study demonstrated that increasing doses of inhaled BDP led to significant improvements in lung function (measured by FEV1) over six weeks. Notably, formulations using hydrofluoroalkane (HFA) showed better lung deposition compared to chlorofluorocarbon (CFC) formulations .

- Comparison Studies : In a head-to-head trial comparing HFA-BDP and CFC-BDP, it was found that HFA-BDP required significantly lower doses to achieve comparable improvements in lung function, highlighting its enhanced efficacy due to better pulmonary absorption .

Case Studies

A review of clinical case studies reveals the practical implications of BDP therapy:

- Case Study on Asthma Management : A patient with poorly controlled asthma switched from CFC-BDP to HFA-BDP and reported a marked reduction in symptoms and improved peak flow measurements within two weeks.

- Long-term Use : In chronic asthma patients treated with BDP over several months, adverse effects were minimal when monitored closely, underscoring its safety profile when used appropriately.

Adverse Effects

While beclomethasone is generally well-tolerated, potential side effects include:

- Oral candidiasis

- Hoarseness

- Local irritation

- Systemic effects such as adrenal suppression with prolonged high-dose use .

Summary Table of Key Pharmacokinetic Parameters

| Parameter | Beclomethasone Dipropionate | Beclomethasone-17-Monopropionate |

|---|---|---|

| Cmax (pg/mL) | 88 | 1419 |

| Half-life (hours) | 0.5 | 5.7 - 8.8 |

| Volume of Distribution (L) | 20 | 424 |

| Bioavailability (%) | ~20 | ~62 |

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Beclomethasone dipropionate is a prodrug that is rapidly converted into its active metabolite, beclomethasone 17-monopropionate (17-BMP), upon administration. The drug exhibits potent anti-inflammatory activity by binding to glucocorticoid receptors and inhibiting the release of inflammatory mediators such as histamine and cytokines. Its primary mechanisms include:

- Inhibition of Inflammatory Cells : It suppresses the actions of mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils.

- Reduction of Inflammatory Mediators : Beclomethasone reduces the release of eicosanoids and leukotrienes, which are crucial in the inflammatory response .

Clinical Applications

Beclomethasone dipropionate is primarily used in the treatment of:

- Asthma : It is indicated for the maintenance treatment of asthma in patients aged four years and older. Clinical studies have demonstrated its efficacy in controlling asthma symptoms and improving lung function .

- Chronic Obstructive Pulmonary Disease (COPD) : The drug is utilized as part of combination therapy to reduce exacerbations and improve respiratory function in COPD patients .

- Allergic Rhinitis : It is effective in alleviating symptoms associated with allergic rhinitis through its anti-inflammatory properties .

- Dermatoses : Beclomethasone dipropionate is applied topically to treat corticosteroid-responsive skin conditions due to its potent anti-inflammatory effects .

Asthma Control Studies

A prospective cohort study assessed the effectiveness of beclomethasone dipropionate/formoterol combination therapy (BDP/F HFA) in adult asthma patients. The study included 619 participants and reported significant improvements in pulmonary function (FEV1 by +7.1%) and asthma control (49.8% of patients achieved better control) after treatment initiation .

- Key Findings :

- Smoking asthmatics showed similar treatment benefits compared to non-smokers.

- There was a notable reduction in the required dose of inhaled corticosteroids over one year.

COPD Management

In a clinical trial involving COPD patients treated with a combination of beclomethasone dipropionate and formoterol fumarate, significant reductions in moderate to severe exacerbations were observed compared to monotherapy with tiotropium. The study reported a 32% reduction in severe exacerbations over a year .

Data Table: Summary of Clinical Applications

| Application | Indication | Key Findings |

|---|---|---|

| Asthma | Maintenance treatment | Improved lung function; reduced symptoms |

| Chronic Obstructive Pulmonary Disease | Combination therapy | Reduced exacerbation rates; improved quality of life |

| Allergic Rhinitis | Symptomatic relief | Significant reduction in nasal symptoms |

| Corticosteroid-responsive Dermatoses | Topical application | Effective management of inflammatory skin conditions |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Molecular Differences

Beclomethasone 11,17,21-tripropionate differs from related corticosteroids in esterification patterns and molecular properties (Table 1):

| Compound | Molecular Formula | Molecular Weight (g/mol) | Esterification Sites | Key Structural Features |

|---|---|---|---|---|

| This compound | C₃₄H₄₃ClO₈ | 639.15 | 11, 17, 21 | Triple propionate esters; high lipophilicity |

| Beclomethasone dipropionate (BDP) | C₂₈H₃₇ClO₇ | 521.06 | 17, 21 | Dual esters; rapid hydrolysis to active metabolites |

| Fluticasone propionate (FP) | C₂₅H₃₁F₃O₅S | 500.57 | 17 (propionate), 21 (furoate) | Fluorinated structure; high receptor affinity |

| Budesonide | C₂₅H₃₄O₆ | 430.54 | 16, 17 (acetal) | Acetal group; prolonged tissue retention |

Table 1: Structural comparison of this compound with related corticosteroids

Pharmacokinetic and Metabolic Profiles

- Lipophilicity and Absorption : The tripropionate’s additional ester group likely enhances lipophilicity compared to BDP, which may prolong lung or nasal mucosal retention. However, excessive lipophilicity could reduce aqueous solubility, limiting systemic absorption .

- Metabolism: BDP undergoes rapid hydrolysis in plasma to active metabolites (beclomethasone 17-monopropionate and beclomethasone), while the tripropionate’s stability in biological matrices remains unstudied. Degradation pathways of BDP involve enzymatic and non-enzymatic reactions, including epoxide formation at positions 9 and 11 .

Impurity Considerations

This compound is classified as an impurity in BDP formulations, with regulatory limits enforced to ensure product safety. Its biological activity, if any, remains uncharacterized, necessitating stringent quality control during manufacturing .

Data Tables

Table 2: Pharmacokinetic and Clinical Parameters of Select Corticosteroids

| Parameter | Beclomethasone Dipropionate (BDP) | Fluticasone Propionate (FP) | Budesonide |

|---|---|---|---|

| Typical Dose (Asthma) | 400–800 µg/day | 200–500 µg/day | 400–800 µg/day |

| Receptor Affinity | Moderate | High | Moderate |

| Systemic Bioavailability | <20% (inhaled) | <1% (inhaled) | 10–15% (inhaled) |

| Half-Life | 2.8–5.7 hours | 8–14 hours | 2–4 hours |

| Key Adverse Effects | Oral candidiasis, hoarseness | Similar to BDP | Oral candidiasis, cough |

Sources:

Q & A

Q. What validated analytical methods are recommended for quantifying Beclomethasone 11,17,21-Tripropionate in nanoparticle formulations?

A reverse-phase high-performance liquid chromatography (RP-HPLC/UV) method is widely used for stability-indicating assays. Key parameters include:

- Column : C18 column with 5 µm particle size.

- Mobile phase : Acetonitrile:water (70:30 v/v) adjusted to pH 3.0 with phosphoric acid.

- Detection : UV at 240 nm.

- Robustness validation : Assess variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% acetonitrile) to ensure precision (RSD < 2%) .

- Sample preparation : Nanocapsule suspensions are dissolved in methanol, filtered (0.45 µm), and analyzed against certified reference materials traceable to pharmacopeial standards (USP, Ph. Eur.) .

Q. What solvent systems and reaction conditions minimize byproducts during synthesis?

Optimization involves:

- Solvent screening : Avoid chloroform due to safety and cost; use dichloromethane or acetone for higher yields (≥85%) and reduced byproducts (e.g., 4 and 5 in ).

- Acid catalysts : Trifluoroacetic acid (TFA) paired with p-toluenesulfonic acid (pTSA) selectively propionates the C17-hydroxyl group in steroidal systems.

- Reaction monitoring : TLC or HPLC to track conversion rates and identify intermediates .

Q. How should Beclomethasone derivatives be stored and handled to ensure stability?

- Storage : Tightly sealed containers in cool (2–30°C), dry, and ventilated areas. Protect from light and incompatible materials (e.g., strong oxidizers) .

- Safety protocols : Use PPE (gloves, lab coat, goggles) and follow spill procedures (neutralize with sodium bicarbonate, dispose via hazardous waste channels) .

Advanced Research Questions

Q. How does CYP3A-mediated metabolism influence the pharmacokinetic profile of this compound?

- In vitro models : Human lung or liver microsomes incubated with the compound (1–100 µM) show rapid conversion to 17-monopropionate (active metabolite) and free beclomethasone (weak anti-inflammatory).

- Enzyme kinetics : Calculate Vmax and Km using Lineweaver-Burk plots. CYP3A4/5 inhibitors (e.g., ketoconazole) reduce clearance rates by 60–80% .

- Pharmacokinetic modeling : Use compartmental models to predict systemic exposure and adrenal suppression risks during inhalational use .

Q. What strategies improve bioavailability in inhaled formulations through particle engineering?

- Microparticle generation : Utilize microdroplet evaporation to produce particles with 1–5 µm aerodynamic diameter for deep lung deposition.

- Excipient optimization : Combine with lactose carriers or lipid nanocapsules to enhance pulmonary retention.

- In vitro testing : Use cascade impactors to assess fine particle fraction (FPF > 30%) and dissolution profiles .

Q. How can data contradictions in metabolic pathway studies be resolved?

- Cross-validation : Compare LC-MS/MS data (quantifying 17-monopropionate) with radiolabeled tracer studies (³H-beclomethasone) in human hepatocytes.

- Gene silencing : CRISPR/Cas9 knockdown of CYP3A in cell lines to confirm metabolic dependency.

- Contradiction analysis : Apply statistical tools (e.g., Bland-Altman plots) to evaluate inter-lab variability in enzyme activity assays .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.